(5-Bromo-2-chloropyrimidin-4-yl)methanol
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Overview
Description
(5-Bromo-2-chloropyrimidin-4-yl)methanol is an organic compound with the molecular formula C5H4BrClN2O It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chloropyrimidin-4-yl)methanol typically involves the reaction of 5-bromo-2-chloropyrimidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-chloropyrimidin-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the halogen atoms under basic or acidic conditions.
Major Products Formed
Oxidation: The major products include (5-Bromo-2-chloropyrimidin-4-yl)aldehyde or (5-Bromo-2-chloropyrimidin-4-yl)carboxylic acid.
Reduction: The major products include (5-Bromo-2-chloropyrimidin-4-yl)amine or (5-Bromo-2-chloropyrimidin-4-yl)alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrimidine derivatives.
Scientific Research Applications
(5-Bromo-2-chloropyrimidin-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-chloropyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the modulation of biological pathways and the therapeutic effects observed in medicinal applications.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyrimidine: Lacks the hydroxyl group present in (5-Bromo-2-chloropyrimidin-4-yl)methanol.
2-Chloro-5-bromopyrimidine: Similar structure but different substitution pattern.
4-Hydroxy-5-bromo-2-chloropyrimidine: Contains a hydroxyl group at a different position.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, as well as the hydroxyl group at the 4-position
Biological Activity
(5-Bromo-2-chloropyrimidin-4-yl)methanol is a pyrimidine derivative characterized by the molecular formula CHBrClNO. Its unique structure, featuring halogen substitutions and a hydroxymethyl group, has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Research indicates that this compound acts primarily as an enzyme inhibitor . The compound binds to specific molecular targets, including enzymes and receptors, thereby modulating their activity. This inhibition can lead to various therapeutic effects, making it a candidate for further drug development studies.
Biological Activity Overview
The biological activity of this compound includes:
- Anticonvulsant Activity : Studies have shown that derivatives of this compound exhibit anticonvulsant properties when tested against models such as the maximal electroshock seizure (MES) model in rats .
- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects, showing potential against various pathogens. For instance, certain derivatives demonstrated moderate to good antifungal activity against Botrytis cinerea and other fungi .
- Kinase Inhibition : The compound has been part of studies aimed at identifying inhibitors of understudied kinases. Variants of this compound have shown significant inhibitory effects on multiple kinases, suggesting a role in cancer therapy and other diseases .
1. Anticonvulsant Activity
A study reported the synthesis of several pyrimidine derivatives based on this compound. These compounds were screened for anticonvulsant activity using the MES model. Results indicated that some derivatives exhibited comparable efficacy to standard anticonvulsants like phenytoin .
2. Antimicrobial Studies
In another study focusing on the antimicrobial properties, various derivatives were tested against Xanthomonas oryzae and Rhizoctonia solani. The results indicated that some compounds displayed promising antibacterial and antifungal activities, with EC50 values comparable to established treatments .
3. Kinase Inhibition Profile
A comprehensive screening of this compound analogs revealed their potential as kinase inhibitors. The study found that modifications at the 5-position significantly impacted the inhibitory profiles across different kinases, with some compounds inhibiting up to 16 kinases at a concentration of 1 µM .
Comparison with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-Bromo-2-chloropyrimidine | CHBrClN | Lacks hydroxymethyl group; used as a precursor |
5-Chloro-2-bromopyrimidine | CHBrClN | Similar halogen substitutions; different reactivity |
2-Amino-5-bromopyrimidine | CHBrN | Contains amino group; different biological activity |
6-Methylpyrimidin-4(3H)-one | CHNO | Different ring substitution; distinct properties |
The structural uniqueness of this compound enhances its reactivity and biological activity compared to these similar compounds.
Properties
Molecular Formula |
C5H4BrClN2O |
---|---|
Molecular Weight |
223.45 g/mol |
IUPAC Name |
(5-bromo-2-chloropyrimidin-4-yl)methanol |
InChI |
InChI=1S/C5H4BrClN2O/c6-3-1-8-5(7)9-4(3)2-10/h1,10H,2H2 |
InChI Key |
WXVPZWWUFMDLML-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)CO)Br |
Origin of Product |
United States |
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